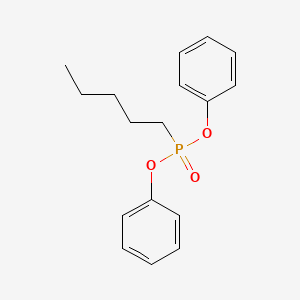
Diphenyl pentylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl pentylphosphonate is an organophosphorus compound with the molecular formula C17H21O3P It is characterized by the presence of a phosphonate group bonded to a pentyl chain and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl pentylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with pentanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, diphenylphosphinic acid can be reacted with pentyl bromide in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl pentylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenyl pentylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the pentyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Diphenyl pentylphosphonic acid.
Reduction: Diphenyl pentylphosphine oxide.
Substitution: Various alkyl or aryl-substituted phosphonates.
Aplicaciones Científicas De Investigación
Diphenyl pentylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diphenyl pentylphosphonate involves its interaction with molecular targets such as enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl methylphosphonate
- Diphenyl ethylphosphonate
- Diphenyl propylphosphonate
Uniqueness
Diphenyl pentylphosphonate is unique due to its longer pentyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other shorter-chain phosphonates may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, enzyme inhibition studies, and industrial processes. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Propiedades
Número CAS |
21645-07-8 |
|---|---|
Fórmula molecular |
C17H21O3P |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
[pentyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C17H21O3P/c1-2-3-10-15-21(18,19-16-11-6-4-7-12-16)20-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
Clave InChI |
GRKDCROEGSBEOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




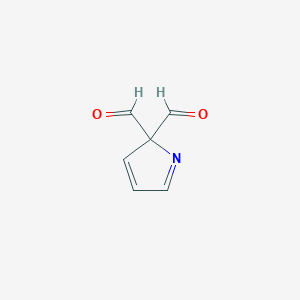
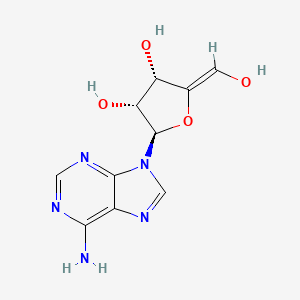
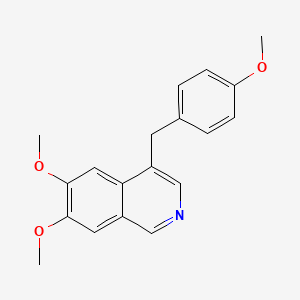
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)


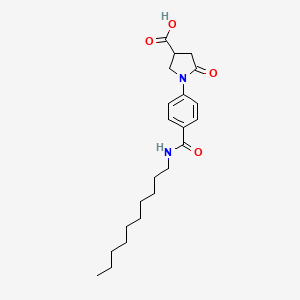
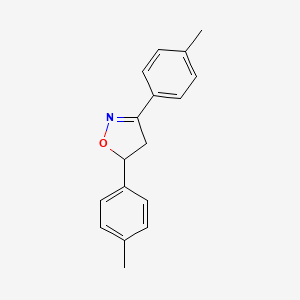

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

